molecular formula C13H13F3N4O2 B5381836 2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide

2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide

Cat. No. B5381836
M. Wt: 314.26 g/mol
InChI Key: PMFZOXKKOUHRDZ-UHFFFAOYSA-N
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Description

2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide, also known as TFB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFB is a benzimidazole derivative that has a trifluoroacetyl group attached to the amino group of the benzimidazole ring.

Mechanism of Action

2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide acts as a competitive inhibitor of PARP-1, binding to the active site of the enzyme and preventing it from carrying out its normal functions. PARP-1 is involved in DNA repair and cell death pathways, and its inhibition by 2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide has been shown to induce cell death in cancer cells through the inhibition of PARP-1. It has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide has been shown to have a protective effect on the heart, reducing the damage caused by ischemia/reperfusion injury.

Advantages and Limitations for Lab Experiments

2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide has several advantages for lab experiments, including its high potency and specificity for PARP-1 inhibition. However, 2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide has limited solubility in water, which can make it difficult to work with in some experiments. Additionally, 2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide. One area of interest is the development of more soluble analogs of 2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide that can be used in a wider range of experiments. Another area of interest is the exploration of the potential therapeutic applications of 2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide, particularly in cancer therapy. Finally, further research is needed to better understand the biochemical and physiological effects of 2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide and its mechanism of action.

Synthesis Methods

The synthesis of 2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide involves the reaction between 2-methyl-1H-benzimidazole-4-carboxylic acid and trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction takes place at room temperature and is completed within a few hours. The resulting product is purified by column chromatography to obtain pure 2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide.

Scientific Research Applications

2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell death pathways. 2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide has been shown to induce cell death in cancer cells by inhibiting PARP-1, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-methyl-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c1-7-19-9-4-2-3-8(10(9)20-7)11(21)17-5-6-18-12(22)13(14,15)16/h2-4H,5-6H2,1H3,(H,17,21)(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFZOXKKOUHRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)NCCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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